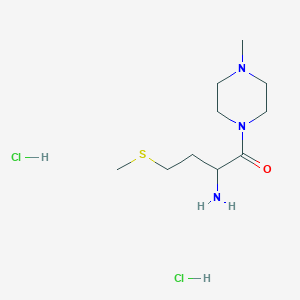
2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Drug Intermediates
2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride is primarily studied in the context of its utility as an intermediate in the synthesis of medicinal drugs. A relevant study involves the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, highlighting its use as an intermediate for synthesizing compounds with potential therapeutic applications. This compound, among others, demonstrates the versatility of piperazine derivatives in drug development, providing a basis for the synthesis of compounds with varied pharmacological activities (Kushakova et al., 2004).
Anticancer Activity and Metabolism Studies
The molecule has also been part of studies focusing on its metabolism and potential anticancer activity. For instance, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) is a compound with excellent in vivo and in vitro anticancer activity and low toxicity. Its major metabolites in rat bile were studied, showing extensive metabolism and identifying nine metabolites, which indicates the compound's bioactive potential and its metabolic pathways in living organisms (Jiang et al., 2007).
Synthesis of Fluorinated Amino Acids
Furthermore, research into the synthesis of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid illustrates the role of such compounds in developing fluorinated analogs of natural amino acids. These efforts contribute to the broader field of designing molecules with enhanced properties for drug development, highlighting the compound's importance in synthetic chemistry and pharmaceutical sciences (Pigza et al., 2009).
Development of Serotonin Receptor Ligands
The compound's derivatives have been explored for their potential as ligands for the histamine H4 receptor, indicating its relevance in developing treatments for inflammatory and pain conditions. This research sheds light on the compound's utility in creating molecules that could influence histamine-related biological pathways, offering insights into new therapeutic avenues (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OS.2ClH/c1-12-4-6-13(7-5-12)10(14)9(11)3-8-15-2;;/h9H,3-8,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJSOUFAHKZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCSC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)

![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)

![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)
![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)
